(R)-(5S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate
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Overview
Description
[(5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a cyclohexyl ring substituted with a methyl and isopropyl group, and a benzenesulfinate moiety attached to the cyclohexyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate typically involves a multi-step process. One common method includes the initial formation of the cyclohexyl ring, followed by the introduction of the methyl and isopropyl groups through alkylation reactions. The final step involves the sulfonation of the cyclohexyl ring with 4-methylbenzenesulfinic acid under controlled conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters are crucial to achieving efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
[(5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfinic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate exerts its effects involves interactions with specific molecular targets. The sulfinic acid moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfonate
- [(5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfide
Uniqueness
[(5S)-5-methyl-2-propan-2-ylcyclohexyl] ®-4-methylbenzenesulfinate is unique due to its specific combination of a cyclohexyl ring with a sulfinic acid moiety. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its sulfonate and sulfide analogs.
Properties
IUPAC Name |
[(5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14-,16?,17?,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQICGNSARVCSGJ-CYKOAPEFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(C(C1)O[S@@](=O)C2=CC=C(C=C2)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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